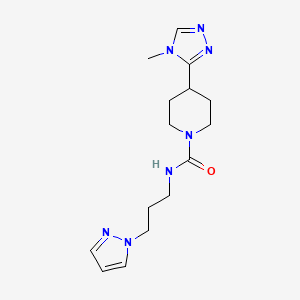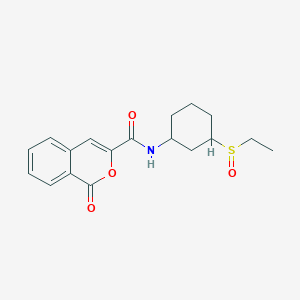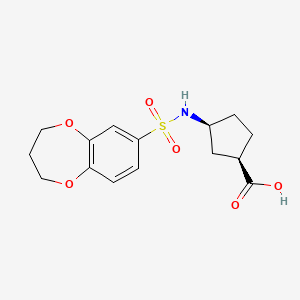
4-(4-methyl-1,2,4-triazol-3-yl)-N-(3-pyrazol-1-ylpropyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-1,2,4-triazol-3-yl)-N-(3-pyrazol-1-ylpropyl)piperidine-1-carboxamide is a complex organic compound featuring a triazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring followed by the introduction of the piperidine and pyrazole moieties. Common synthetic routes include:
Condensation Reactions: The triazole ring can be formed through the condensation of hydrazine with a suitable carbonyl compound.
Nucleophilic Substitution: The piperidine ring can be introduced via nucleophilic substitution reactions.
Amide Bond Formation: The final step often involves the formation of an amide bond between the piperidine and pyrazole derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the rings.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used for reduction reactions.
Substitution Reagents: Various alkyl halides, amines, and alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole and piperidine rings make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features allow it to interact with various biological targets.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to bind to biological targets makes it a candidate for drug discovery and development.
Industry: In the industry, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. It can also be used in the development of new chemical processes and technologies.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-(4-Methyl-1,2,4-triazol-3-yl)methanol
1,2,4-Triazole derivatives
Piperidine derivatives
Uniqueness: This compound is unique due to its combination of triazole and piperidine rings, which provides it with distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
4-(4-methyl-1,2,4-triazol-3-yl)-N-(3-pyrazol-1-ylpropyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O/c1-20-12-17-19-14(20)13-4-10-21(11-5-13)15(23)16-6-2-8-22-9-3-7-18-22/h3,7,9,12-13H,2,4-6,8,10-11H2,1H3,(H,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANZEBXJDSWETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCN(CC2)C(=O)NCCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-Methyl-4-(2-propylfuran-3-carbonyl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7050026.png)
![N-[(2,5-dichlorothiophen-3-yl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B7050033.png)
![3-methyl-N-[(1R)-1-phenylethyl]-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7050054.png)

![5-methoxy-N-[5-(oxan-3-yl)-1H-pyrazol-3-yl]-4-oxopyran-2-carboxamide](/img/structure/B7050078.png)
![N,3-dimethyl-N-[1-(2-methylphenyl)propan-2-yl]triazole-4-carboxamide](/img/structure/B7050085.png)
![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]urea](/img/structure/B7050090.png)
![2-[1-[2-Methoxy-2-(1-methylpyrazol-4-yl)acetyl]azetidin-3-yl]acetamide](/img/structure/B7050097.png)
![3-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-1-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7050105.png)
![1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-3-(2-oxoazepan-3-yl)urea](/img/structure/B7050118.png)
![4-[3-[4-[(4-Cyanophenyl)methyl]piperazin-1-yl]propyl]oxane-4-carbonitrile](/img/structure/B7050126.png)

![N-[2-(dimethylamino)phenyl]-N,1,3-trimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B7050145.png)
![1-[(2-Chloro-5-methoxyphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B7050152.png)
